![molecular formula C10H10N2O4 B595375 2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 170865-87-9](/img/structure/B595375.png)
2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
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Overview
Description
2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one: is a heterocyclic compound that features a unique oxazinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzoyl chloride with 2,2-dimethyl-1,3-propanediol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,2-Dimethyl-6-amino-2H-benzo[e][1,3]oxazin-4(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-6-amino-2H-benzo[e][1,3]oxazin-4(3H)-one: A reduced derivative with different biological properties.
2,2-Dimethyl-6-chloro-2H-benzo[e][1,3]oxazin-4(3H)-one:
2,2-Dimethyl-6-methyl-2H-benzo[e][1,3]oxazin-4(3H)-one: Another substituted derivative with unique chemical properties.
Uniqueness
2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its nitro group, which imparts distinct reactivity and biological activity. The presence of the nitro group allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS Number: 170865-87-9) is a heterocyclic compound characterized by its unique oxazinone ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C10H10N2O4 |
Molecular Weight | 222.197 g/mol |
Density | 1.306 g/cm³ |
Boiling Point | 470.884 °C at 760 mmHg |
Flash Point | 238.582 °C |
LogP | 2.305 |
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates capable of interacting with various cellular components. These interactions may lead to inhibition of specific enzymes or disruption of cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on serine proteases and other enzymes implicated in disease processes such as cancer and inflammation . For example, studies have shown that related benzoxazinones can inhibit human leukocyte elastase, an enzyme involved in tissue degeneration .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The nitro group is believed to play a crucial role in enhancing the cytotoxicity of the compound.
Case Studies
Several case studies have highlighted the biological activities of similar compounds within the oxazinone class:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzoxazinones exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is critical for developing safer anticancer therapies.
- Antimicrobial Evaluation : Research conducted on related oxazinones demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Properties
IUPAC Name |
2,2-dimethyl-6-nitro-3H-1,3-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGSTFDBDFLFBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743228 |
Source
|
Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170865-87-9 |
Source
|
Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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